2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
Description
2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a fused heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety. The imidazo[1,2-a]pyridine system is substituted with a methyl group at position 2, while the triazolothiadiazole ring carries a 2-naphthyl group at position 5.
Properties
Molecular Formula |
C21H14N6S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H14N6S/c1-13-18(26-11-5-4-8-17(26)22-13)19-23-24-21-27(19)25-20(28-21)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3 |
InChI Key |
ZZNLKWGJBHRWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another approach includes oxidative cyclization of hydrazones . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include bromine, piperidine, and various acids and bases. The major products formed depend on the specific reaction conditions but often include derivatives with enhanced biological activity .
Scientific Research Applications
2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
*Hypothetical values based on structural similarity.
Key Observations:
Naphthyl Substitution Position :
- The 2-naphthyl group in the target compound may offer superior steric and electronic interactions compared to 1-naphthyl derivatives (e.g., ), as the β-position (2-naphthyl) allows for better planar alignment with biological targets.
- α-Naphthylmethylene derivatives ( ) demonstrated antimicrobial activity, suggesting that substituent orientation critically influences bioactivity.
Electron-Withdrawing Groups :
- Nitro-furanyl substitution ( ) enhances antibacterial potency, likely due to improved electrophilicity and target binding.
Contradictions and Limitations
- While some studies emphasize the triazolothiadiazole core as the primary bioactive component ( ), others attribute activity to peripheral substituents ( ). This suggests both structural elements are critical.
- Limited data exist on the imidazo[1,2-a]pyridine moiety’s direct role in bioactivity, though its presence in correlates with enhanced antibacterial effects.
Biological Activity
The compound 2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine represents a significant advancement in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Structural Overview
The compound features a unique combination of imidazo[1,2-a]pyridine and triazolo[3,4-b][1,3,4]thiadiazole moieties. This structural diversity is believed to contribute to its varied biological activities.
Anticancer Activity
Research indicates that compounds containing the triazolo-thiadiazole framework exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : A study demonstrated that derivatives of triazolo-thiadiazoles showed significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM . This suggests that the incorporation of the thiadiazole ring enhances the anticancer efficacy.
- Mechanism of Action : The compound has been noted for its ability to activate caspases and induce apoptosis in cancer cells . This mechanism is critical for developing targeted cancer therapies.
Antimicrobial Activity
Compounds with similar scaffolds have shown broad-spectrum antimicrobial activity. For example:
- In Vitro Studies : Various studies have reported that derivatives of 1,3,4-thiadiazole demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . The presence of the naphthyl group in this compound may enhance its lipophilicity, improving membrane penetration and efficacy.
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been extensively documented:
- Experimental Models : In animal models, triazolo-thiadiazole derivatives have exhibited anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) . This activity is crucial for developing treatments for chronic inflammatory diseases.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
